molecular formula C18H20ClNO B4666429 2-(2-CHLOROPHENYL)-4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE

2-(2-CHLOROPHENYL)-4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE

Cat. No.: B4666429
M. Wt: 301.8 g/mol
InChI Key: INSRYFIQOMEUGV-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-4,4-diethyl-2,4-dihydro-1H-3,1-benzoxazine is a heterocyclic compound that contains a benzoxazine ring system

Properties

IUPAC Name

2-(2-chlorophenyl)-4,4-diethyl-1,2-dihydro-3,1-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO/c1-3-18(4-2)14-10-6-8-12-16(14)20-17(21-18)13-9-5-7-11-15(13)19/h5-12,17,20H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSRYFIQOMEUGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=CC=CC=C2NC(O1)C3=CC=CC=C3Cl)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-4,4-diethyl-2,4-dihydro-1H-3,1-benzoxazine typically involves the reaction of 2-chlorophenylamine with diethyl ketone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-4,4-diethyl-2,4-dihydro-1H-3,1-benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(2-Chlorophenyl)-4,4-diethyl-2,4-dihydro-1H-3,1-benzoxazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-4,4-diethyl-2,4-dihydro-1H-3,1-benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorophenylamine: A precursor in the synthesis of the target compound.

    Diethyl ketone: Another precursor used in the synthesis.

    Benzoxazine derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

2-(2-Chlorophenyl)-4,4-diethyl-2,4-dihydro-1H-3,1-benzoxazine is unique due to its specific combination of substituents on the benzoxazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-CHLOROPHENYL)-4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE
Reactant of Route 2
2-(2-CHLOROPHENYL)-4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE

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